CAY10734

Description

Properties

IUPAC Name |

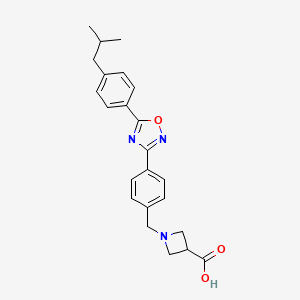

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQNRSGKLNMHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439828 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635701-59-6 | |

| Record name | Merck SIP Agonist | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Core Mechanism of CAY10734: A Technical Guide to SIRT6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the mechanism of action of CAY10734, a potent and selective inhibitor of Sirtuin 6 (SIRT6). By targeting a key enzyme in cellular regulation, this compound presents a promising avenue for therapeutic intervention in a range of diseases, including cancer. This document provides a comprehensive overview of the SIRT6 signaling pathway, the biochemical and cellular effects of its inhibition by this compound, and detailed experimental protocols for its evaluation.

The Central Role of SIRT6: A Key Epigenetic Regulator

SIRT6 is a NAD⁺-dependent protein deacetylase that plays a crucial role in a multitude of cellular processes, including DNA repair, genome stability, inflammation, and metabolism.[1][2] As a nuclear sirtuin, its primary function involves the deacetylation of histone H3 at specific lysine (B10760008) residues, namely lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] This enzymatic activity leads to the condensation of chromatin, resulting in the transcriptional repression of target genes.

One of the most well-characterized roles of SIRT6 is its regulation of glucose metabolism. It acts as a corepressor for the transcription factor Hypoxia-inducible factor 1-alpha (HIF1α), thereby controlling the expression of numerous glycolytic genes.[1] By deacetylating H3K9ac at the promoters of NF-κB target genes, SIRT6 can also modulate inflammatory responses.[2] Given its wide-ranging influence on cellular homeostasis, dysregulation of SIRT6 activity has been implicated in aging, metabolic disorders, and the progression of cancer.

This compound: A Potent and Selective Allosteric Inhibitor of SIRT6

While the specific identifier "this compound" does not appear in the reviewed literature, a well-characterized potent and selective SIRT6 inhibitor, referred to as compound 11e , serves as a representative molecule for understanding this class of inhibitors. This compound is likely a specific batch or catalog number for a compound with a similar chemical scaffold and mechanism of action.

Compound 11e is a novel allosteric inhibitor of SIRT6.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity. This mode of inhibition can offer higher selectivity and a more nuanced modulation of enzyme function.

Biochemical Potency and Selectivity

Quantitative analysis demonstrates the high potency and selectivity of compound 11e for SIRT6. This makes it a valuable tool for specifically probing the functions of SIRT6 without significantly affecting other related enzymes.

| Parameter | Value | Reference |

| IC₅₀ for SIRT6 | 0.98 µM | [3][4] |

| Binding Affinity (Kd) | 9.46 µM | [3] |

| Selectivity | No significant inhibition of SIRT1, SIRT2, SIRT3, and HDAC1-11 at concentrations up to 100 µM | [3][4] |

Mechanism of Action: Reversing SIRT6-Mediated Deacetylation

The core mechanism of action of this compound (represented by compound 11e) is the direct inhibition of SIRT6's deacetylase activity. This inhibition leads to a hyperacetylated state of SIRT6's target histones, thereby reversing the transcriptional repression mediated by SIRT6.

Impact on Histone Acetylation

Treatment of cells with a SIRT6 inhibitor like compound 11e results in a dose-dependent increase in the acetylation levels of key histone marks.

| Cell Line | Histone Mark | Effect of Compound 11e (0-20 µM) | Reference |

| BxPC-3 (human pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |

| BxPC-3 (human pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |

| BxPC-3 (human pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |

| PANC-02 (murine pancreatic cancer) | H3K9ac | Concentration-dependent increase | [3] |

| PANC-02 (murine pancreatic cancer) | H3K18ac | Concentration-dependent increase | [3] |

| PANC-02 (murine pancreatic cancer) | H3K56ac | Concentration-dependent increase | [3] |

This increase in histone acetylation leads to a more open chromatin structure at the promoter regions of SIRT6 target genes, facilitating the binding of transcription factors and promoting gene expression.

Downstream Cellular Effects

The inhibition of SIRT6 and the subsequent alteration of gene expression manifest in several key cellular phenotypes, particularly relevant in the context of cancer.

-

Upregulation of GLUT1 and Increased Glucose Uptake: As SIRT6 represses the glucose transporter GLUT1, its inhibition leads to increased GLUT1 expression and enhanced glucose uptake by cancer cells.[2]

-

Reduced TNF-α Secretion: By modulating NF-κB signaling, SIRT6 inhibition can lead to a reduction in the secretion of the pro-inflammatory cytokine TNF-α.[2]

-

Inhibition of Cancer Cell Migration and Metastasis: In pancreatic cancer models, the SIRT6 inhibitor compound 11e has been shown to completely block the migration of cancer cells at a concentration of 20 µM.[3] In vivo studies have further demonstrated a marked inhibition of liver metastases in mouse models of pancreatic cancer.[3][4]

Signaling Pathways Modulated by this compound

The mechanism of action of this compound can be visualized through its impact on key signaling pathways.

References

Unveiling CAY10734: A Technical Guide to a Selective S1P1 Receptor Agonist in Research

For Immediate Release

This technical guide provides an in-depth overview of CAY10734, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This compound is a valuable research tool for scientists and drug development professionals investigating the roles of the S1P1 signaling pathway in various physiological and pathological processes, including immune cell trafficking, vascular integrity, and autoimmune diseases. This document outlines the mechanism of action of this compound, presents its key in vitro and in vivo pharmacological data, details relevant experimental protocols, and illustrates the signaling cascade it modulates.

Core Mechanism of Action: S1P1 Receptor Agonism

This compound acts as a functional agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on lymphocytes and endothelial cells. Upon binding, this compound triggers the internalization of the S1P1 receptor. This process of receptor downregulation effectively renders lymphocytes insensitive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. Consequently, the primary and well-documented effect of this compound in vivo is the sequestration of lymphocytes within lymph nodes, leading to a reversible reduction in circulating lymphocytes (lymphopenia). This mechanism of action is central to its use in research models of autoimmune diseases and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for a compound structurally identical to this compound, referred to as "compound 20" in the cited literature.

| In Vitro Potency and Selectivity | |

| Parameter | Value |

| S1P1 EC50 | 0.23 nM |

| S1P2 EC50 | >10,000 nM |

| S1P3 EC50 | >10,000 nM |

| S1P4 EC50 | 1,300 nM |

| S1P5 EC50 | 250 nM |

| In Vivo Efficacy: Lymphopenia in Rats | |

| Dose | Effect |

| 0.1 mg/kg (oral) | Full lymphopenia |

| Reversibility | Within 24 hours |

Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, G protein activation can lead to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, as well as the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. These pathways are involved in regulating cell survival, proliferation, and migration. A critical consequence of sustained S1P1 agonism is the recruitment of β-arrestin, which mediates receptor desensitization and internalization, a key aspect of its mechanism of action for inducing lymphopenia.

Caption: S1P1 receptor signaling cascade initiated by this compound.

Experimental Protocols

In Vitro S1P Receptor Activation Assay (GTPγS Binding Assay)

This assay determines the potency and selectivity of a compound by measuring its ability to stimulate the binding of [35S]GTPγS to G proteins coupled to specific S1P receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably overexpressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.

-

Assay Buffer: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 5 µM GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), varying concentrations of this compound (or other test compounds), and 0.1 nM [35S]GTPγS in the assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the log concentration of the compound. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

In Vivo Lymphopenia Assessment in Rodents

This protocol describes the evaluation of the in vivo efficacy of this compound by measuring its effect on peripheral blood lymphocyte counts in rats or mice.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in 1% methylcellulose). Administer a single oral dose of this compound or vehicle control to the animals.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).

-

Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.

-

Data Analysis: Express the lymphocyte counts at each time point as a percentage of the baseline value for each animal. Calculate the mean percentage of baseline lymphocyte count for each treatment group. The dose required to achieve the maximal reduction in lymphocyte count can be determined.

Caption: Workflow for in vivo lymphopenia assessment.

Conclusion

This compound is a highly selective and potent S1P1 receptor agonist that serves as a critical tool for investigating the multifaceted roles of S1P1 signaling. Its ability to induce profound but reversible lymphopenia makes it particularly useful for preclinical studies in immunology and for exploring the therapeutic potential of targeting the S1P1 receptor in various disease models. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting.

CAY10734: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10734 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) with critical roles in immune cell trafficking, vascular biology, and neuroinflammation. As a targeted modulator of S1P1, this compound offers a valuable tool for investigating the physiological and pathological roles of this receptor and holds therapeutic potential for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

This compound is a synthetic small molecule that acts as a selective agonist at the S1P1 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for dissecting S1P1-mediated signaling events.

Quantitative Profile of this compound

The following table summarizes the binding affinity and potency of this compound for the S1P receptor subtypes.

| Receptor Subtype | IC50 (nM) | Assay Type | Reference |

| S1P1 | 0.6 | Radioligand Binding Assay | [1] |

| S1P2 | >10,000 | Radioligand Binding Assay | [1] |

| S1P3 | 12,000 | Radioligand Binding Assay | [1] |

| S1P4 | 70 | Radioligand Binding Assay | [1] |

| S1P5 | 1 | Radioligand Binding Assay | [1] |

Table 1: Receptor Binding Profile of this compound.

Core Downstream Signaling Pathways of S1P1 Activation by this compound

Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This initiates a cascade of intracellular signaling events that mediate the diverse cellular responses to S1P1 agonism. The principal downstream pathways are detailed below.

Gαi-Mediated Signaling: PI3K/Akt and Ras/ERK Pathways

The activation of Gαi by the this compound-S1P1 complex leads to the dissociation of the Gαi and Gβγ subunits. Both subunits can then activate downstream effectors.

-

PI3K/Akt Pathway: The Gβγ subunit can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the membrane leads to the phosphorylation and activation of Akt. Activated Akt is a crucial node in signaling networks that promote cell survival, proliferation, and growth.

-

Ras/ERK Pathway: The Gβγ subunit can also lead to the activation of the Ras/Raf/MEK/ERK cascade, a central signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. This can occur through various adaptor proteins that link Gβγ to the activation of the small GTPase Ras.

β-Arrestin-Mediated Signaling and Receptor Internalization

In addition to G protein-dependent signaling, agonist binding to S1P1, including by this compound, recruits β-arrestins. β-arrestin binding has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the S1P1 receptor via clathrin-mediated endocytosis. This process is crucial for regulating the duration and intensity of S1P1 signaling.

-

Scaffolding for Downstream Signaling: β-arrestins can also act as scaffolds for various signaling proteins, initiating a second wave of signaling that is independent of G proteins. For S1P1, β-arrestin can scaffold components of the ERK pathway, leading to a sustained activation of ERK in intracellular compartments.

In Vivo Effects: Lymphocyte Egress

A key physiological role of S1P1 is the regulation of lymphocyte egress from secondary lymphoid organs. This compound, as a potent S1P1 agonist, effectively reduces the number of circulating lymphocytes in vivo. This is a critical endpoint for the development of S1P1 modulators for autoimmune diseases.

| Animal Model | Dose of this compound | Effect | Reference |

| Mice | 10 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |

| Rats | 0.5 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |

| Dogs | 0.5 mg/kg | Maximal reduction in peripheral blood lymphocytes | [1] |

Table 2: In Vivo Efficacy of this compound on Lymphocyte Count.

Detailed Experimental Protocols

GTPγS Binding Assay for Gαi Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Cell membranes expressing the S1P1 receptor.

-

[³⁵S]GTPγS.

-

Non-labeled GTPγS.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

This compound.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in assay buffer.

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS. For determining non-specific binding, add a high concentration of non-labeled GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radiolabel.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, often using enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).

Materials:

-

Cells co-expressing S1P1 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.

-

Assay medium.

-

This compound.

-

Luminescence or fluorescence plate reader.

Procedure:

-

Plate the engineered cells in a microplate and incubate to allow for cell attachment.

-

Replace the culture medium with assay medium.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the detection reagents for the reporter system (e.g., luciferin (B1168401) for luciferase-based EFC).

-

Incubate at room temperature in the dark.

-

Measure the signal (luminescence or FRET) using a plate reader.

Western Blot for Phosphorylated Akt and ERK

This technique is used to detect the phosphorylation and therefore activation of Akt and ERK in response to this compound stimulation.

Materials:

-

Cells expressing the S1P1 receptor.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total protein to confirm equal loading.

Conclusion

This compound is a powerful research tool for elucidating the complex signaling networks downstream of the S1P1 receptor. Its high potency and selectivity enable precise investigation of the roles of the PI3K/Akt and Ras/ERK pathways, as well as β-arrestin-mediated signaling, in various physiological and pathological contexts. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess the impact of this compound on these key signaling cascades, ultimately contributing to a more comprehensive understanding of S1P1 biology and the development of novel therapeutics.

References

An In-depth Technical Guide to the Selectivity Profile of CAY10444 (BML-241) for Sphingosine-1-Phosphate (S1P) Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Subject: CAY10444 (also known as BML-241) is a widely cited pharmacological tool compound initially identified as a selective antagonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3). This guide provides a comprehensive analysis of its selectivity profile, compiling available quantitative data and detailing the experimental methodologies used for its characterization. Subsequent research has revealed a more complex and less selective activity profile than initially reported, which will be a central theme of this document.

Introduction to S1P Receptors and CAY10444

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. They play critical roles in a myriad of physiological processes, including immune cell trafficking, vascular development and function, and neural signaling. The distinct downstream signaling pathways activated by each receptor subtype underscore the therapeutic potential of developing subtype-selective modulators for various diseases.

CAY10444 (BML-241) was first described as a lead compound for the development of selective S1P3 antagonists.[1] However, further studies have demonstrated that its activity is not confined to S1P3 and is dependent on the signaling pathway being assayed. This guide aims to provide a clear and data-driven overview of its pharmacological characteristics.

Quantitative Selectivity Profile of CAY10444

The selectivity of CAY10444 has been assessed in various functional assays. The data reveals that CAY10444 is a low-micromolar antagonist at both S1P3 and S1P2 receptors when measuring calcium mobilization, but its activity is highly dependent on the G-protein signaling pathway being investigated.

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| S1P1 | Ca2+ Mobilization | HeLa | % Inhibition | No significant inhibition at 10 µM | [1] |

| S1P2 | Ca2+ Mobilization | CHO | - | Active at 10 µM | [1][2] |

| S1P3 | β-Arrestin Recruitment | - | IC50 | 4.6 | [3][4] |

| Ca2+ Mobilization | CHO (human S1P3) | IC50 | 11.6 | [5] | |

| Ca2+ Mobilization | HeLa | % Inhibition | 37% inhibition at 10 µM | [4] | |

| Gi-mediated cAMP Inhibition | CHO | - | No significant antagonism at 10 µM | [2] | |

| S1P4 | - | - | - | Data not available | - |

| S1P5 | - | - | - | Data not available | - |

Summary of Selectivity: The available data indicates that CAY10444 (BML-241) is not a selective S1P3 antagonist. It exhibits inhibitory activity against the Gq-mediated calcium mobilization pathway of both S1P2 and S1P3 receptors in the micromolar range.[1][2] Notably, it does not antagonize the Gi-mediated signaling of S1P3 (cAMP inhibition), suggesting it is a pathway-selective inhibitor rather than a true receptor antagonist.[2] There is no publicly available data on its activity at S1P4 and S1P5 receptors.

Signaling Pathways and Experimental Workflows

To understand the context of CAY10444's activity, it is essential to visualize the primary signaling cascades of the S1P receptors and the workflows of the assays used to characterize it.

S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling. The primary G protein couplings for each subtype are illustrated below.

This workflow outlines the key steps in a typical fluorescence-based assay to measure the inhibition of S1P-induced intracellular calcium mobilization by CAY10444.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for characterizing CAY10444 and other S1P receptor modulators.

This protocol is adapted from the methodology described by Jongsma et al. (2006) to assess the inhibitory effect of CAY10444 on S1P2- and S1P3-mediated calcium signaling.[1][2]

-

Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human S1P2 or S1P3 receptor are cultured in appropriate media (e.g., Ham's F-12 with L-glutamine, 10% FBS).

-

Cells are plated into black, clear-bottom 96-well plates at a density of approximately 40,000 cells per well and grown overnight.

-

-

Dye Loading and Compound Incubation:

-

The following day, growth medium is removed, and cells are loaded for 1 hour at 37°C with 4 µM Fluo-4 AM ester in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.42% v/v pluronic acid, and 2.5 mM probenecid.

-

After loading, cells are washed twice with HBSS containing 20 mM HEPES and 2.5 mM probenecid.

-

Cells are then incubated for 1 hour at 37°C in the assay buffer (HBSS with HEPES and probenecid) in the presence of various concentrations of CAY10444 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

-

-

Signal Detection and Analysis:

-

The 96-well plate is placed in a scanning fluorometer (e.g., FlexStation).

-

A baseline fluorescence reading is taken before the addition of an agonist.

-

Cells are stimulated with a concentration of S1P that elicits a submaximal response (e.g., EC80).

-

The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured immediately after agonist addition.

-

The inhibitory effect of CAY10444 is calculated as the percentage reduction in the S1P-induced calcium signal compared to the vehicle-treated control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

This functional assay determines if a compound antagonizes the Gi-coupling of a receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This protocol is based on the negative results reported for CAY10444 at the S1P3 receptor.[2]

-

Cell Preparation:

-

CHO cells stably expressing the human S1P3 receptor are incubated for 1 hour with or without 10 µM CAY10444.

-

Cells are detached using an enzyme-free cell dissociation buffer, washed once with HBSS, and resuspended in stimulation buffer (HBSS with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.05% BSA, and 5 mM HEPES).

-

-

Assay Procedure:

-

The cell suspension is added to a 384-well plate.

-

A stimulation mixture is prepared containing forskolin (B1673556) (an adenylyl cyclase activator, e.g., 3 µM final concentration) and a range of S1P concentrations. For antagonist testing, CAY10444 is included in this mixture.

-

The stimulation mixture is added to the cells, and the plate is incubated at room temperature for a defined period (e.g., 30 minutes).

-

-

cAMP Detection and Analysis:

-

Intracellular cAMP levels are measured using a homogenous assay kit, such as a LANCE cAMP kit, according to the manufacturer's protocol. This typically involves lysing the cells and adding detection reagents that generate a signal (e.g., fluorescence resonance energy transfer) inversely proportional to the cAMP concentration.

-

Data is analyzed by plotting the S1P concentration-response curve in the presence and absence of CAY10444. A rightward shift in the S1P EC50 value in the presence of CAY10444 would indicate competitive antagonism of the Gi pathway. The lack of a significant shift indicates no antagonism.[2]

-

Conclusion

While initially identified as a selective S1P3 antagonist, the pharmacological profile of CAY10444 (BML-241) is more complex. It acts as a low-micromolar inhibitor of Gq-mediated calcium mobilization through both S1P2 and S1P3 receptors but fails to antagonize Gi-mediated signaling of S1P3. This pathway-specific inhibition, combined with a lack of comprehensive data for S1P1, S1P4, and S1P5, suggests that CAY10444 should be used with caution as a pharmacological tool. Researchers should be aware of its non-selective nature and its potential to inhibit calcium signaling initiated by other, unrelated receptors.[2] This guide provides the necessary data and methodological context for the informed use and interpretation of results obtained with this compound.

References

- 1. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

The S1P1 Receptor Agonist CAY10734: A Potential Therapeutic Avenue in Multiple Sclerosis Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS is the infiltration of autoreactive lymphocytes, particularly T cells, into the CNS, where they attack the myelin sheath surrounding nerve fibers. Modulating the trafficking of these pathogenic immune cells is a major therapeutic strategy for MS. Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical regulator of lymphocyte egress from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and degradation of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their entry into the circulation and subsequent infiltration into the CNS. CAY10734 is a potent and selective agonist of the S1P1 receptor, positioning it as a compound of significant interest for the development of novel MS therapies. This technical guide provides a comprehensive overview of the applications of this compound in preclinical models of multiple sclerosis, with a focus on the experimental autoimmune encephalomyelitis (EAE) model.

While specific quantitative data from in vivo EAE studies utilizing this compound is not publicly available in the form of detailed publications, this guide will outline the established methodologies for evaluating such a compound and the expected signaling pathways based on its known mechanism of action.

Core Concepts: S1P1 Receptor Signaling and Lymphocyte Trafficking

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is a process tightly controlled by a chemotactic gradient of sphingosine-1-phosphate (S1P). S1P levels are high in the blood and lymph, while they are low within the lymphoid tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor is the crucial signal that guides their exit into circulation.

S1P1 receptor agonists, like this compound, function as functional antagonists. Upon binding to S1P1, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, leading to their sequestration within the lymph nodes. This reduction in circulating lymphocytes, particularly the pathogenic T helper 1 (Th1) and Th17 cells implicated in MS, is the primary mechanism by which S1P1 agonists are thought to exert their therapeutic effects in autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE) as a Model for MS

EAE is the most widely used animal model for human multiple sclerosis. It is an inflammatory demyelinating disease of the CNS that can be induced in susceptible animals by immunization with myelin-derived antigens, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), proteolipid protein (PLP), or myelin basic protein (MBP), emulsified in a potent adjuvant. The resulting immune response leads to the generation of myelin-specific T cells that infiltrate the spinal cord and brain, causing inflammation, demyelination, and axonal damage, which clinically manifests as ascending paralysis.

The EAE model is invaluable for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutic agents like this compound. Key parameters assessed in EAE studies to determine therapeutic efficacy include clinical scores, body weight changes, and various immunological and histological endpoints.

Experimental Protocols for Evaluating this compound in EAE Models

The following sections detail the standard experimental protocols that would be employed to assess the efficacy of this compound in a murine EAE model.

Induction of EAE in C57BL/6 Mice

-

Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin, which acts as an additional adjuvant to facilitate the entry of pathogenic T cells into the CNS.

Administration of this compound

While a specific, published dosing protocol for this compound in an EAE model is not available, a typical study design would involve the following considerations:

-

Dose-Response Studies: Several doses of this compound would be evaluated to determine the optimal therapeutic concentration.

-

Route of Administration: Based on its chemical properties, this compound could be administered via oral gavage, intraperitoneal injection, or subcutaneous injection.

-

Frequency of Administration: Daily administration is common for S1P1 agonists in EAE models.

-

Treatment Regimen: Treatment could be initiated either prophylactically (starting at or before the time of immunization) or therapeutically (starting after the onset of clinical signs of EAE).

Monitoring and Data Collection

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

Body Weight: Body weight is measured daily as an indicator of general health and disease severity. Weight loss is a common feature of EAE.

Quantitative Data Presentation

The following tables represent the expected structure for presenting quantitative data from a hypothetical study evaluating this compound in an EAE model.

Table 1: Effect of this compound on Clinical Score in EAE Mice

| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Cumulative Disease Score (± SEM) |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (Mid Dose) | |||

| This compound (High Dose) |

Table 2: Effect of this compound on Body Weight Change in EAE Mice

| Treatment Group | Mean Maximum Body Weight Loss (%) (± SEM) | Day of Maximum Weight Loss (± SEM) |

| Vehicle Control | ||

| This compound (Low Dose) | ||

| This compound (Mid Dose) | ||

| This compound (High Dose) |

Table 3: Effect of this compound on CNS Infiltrating Cells and Cytokine Levels

| Treatment Group | CD4+ T cells in CNS (cells/gram) (± SEM) | Th1 cells (IFN-γ+) in CNS (%) (± SEM) | Th17 cells (IL-17A+) in CNS (%) (± SEM) |

| Vehicle Control | |||

| This compound (High Dose) |

Histological Analysis

At the end of the study, spinal cords and brains are collected for histological analysis to assess the degree of inflammation and demyelination.

-

Tissue Processing: Animals are perfused with paraformaldehyde, and the CNS tissues are dissected and processed for paraffin (B1166041) embedding or cryosectioning.

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.

-

Luxol Fast Blue (LFB): To assess the extent of demyelination.

-

Immunohistochemistry: To identify specific immune cell populations (e.g., CD4+ for T cells, Mac-3 for macrophages/microglia).

-

Signaling Pathways and Visualizations

The therapeutic effect of this compound is mediated through the S1P1 signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Caption: this compound binds to the S1P1 receptor, leading to its internalization and lymphocyte sequestration.

Caption: Workflow for assessing this compound efficacy in the EAE model of multiple sclerosis.

This compound, as a potent S1P1 receptor agonist, holds significant promise as a therapeutic candidate for multiple sclerosis. Based on its mechanism of action, it is expected to ameliorate the clinical and pathological features of EAE by preventing the infiltration of pathogenic lymphocytes into the central nervous system. The experimental framework detailed in this guide provides a robust methodology for the preclinical evaluation of this compound and other S1P1 modulators. The generation of specific quantitative data from such studies will be crucial for advancing this therapeutic strategy towards clinical application for the benefit of patients with multiple sclerosis.

Technical Guide: IRAK4 Modulation in Autoimmune Disease Research

A focus on IRAK4 Degradation as a Therapeutic Strategy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides an in-depth overview of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target in autoimmune diseases. The specific compound "CAY10734" mentioned in the user request did not yield specific public information. Therefore, this guide focuses on the broader, well-documented role of IRAK4 modulation, using the IRAK4 degrader KT-474 and other inhibitors as prominent examples to illustrate the principles and methodologies.

Introduction to IRAK4 and its Role in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 is a crucial component of the Myddosome, a protein complex that initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1.[2][4] This, in turn, drives the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are major contributors to the pathology of numerous autoimmune diseases.[5][6]

Given its pivotal role in inflammatory signaling, IRAK4 has emerged as a highly attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), atopic dermatitis, and hidradenitis suppurativa.[7][8][9] The dual function of IRAK4, involving both its kinase activity and its scaffolding role in protein-protein interactions, has led to the development of not only kinase inhibitors but also targeted protein degraders (e.g., PROTACs) as a novel therapeutic approach.[9]

Mechanism of Action: IRAK4 Inhibition vs. Degradation

Two primary strategies are being explored to therapeutically target IRAK4: kinase inhibition and protein degradation.

-

IRAK4 Kinase Inhibitors: These small molecules are designed to bind to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates.[4] While this approach can block the kinase-dependent signaling pathways, it does not affect the scaffolding function of the IRAK4 protein. Several IRAK4 kinase inhibitors have been evaluated in preclinical and clinical studies.[10][11]

-

IRAK4 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. An IRAK4 PROTAC consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[12] This brings the E3 ligase into close proximity with IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[12] By eliminating the entire IRAK4 protein, this approach ablates both its kinase and scaffolding functions, potentially leading to a more profound and sustained inhibition of the inflammatory signaling pathway.[9] KT-474 is a notable example of an IRAK4 degrader that has shown promise in clinical trials.[13]

Quantitative Data on IRAK4 Modulators

The following tables summarize key quantitative data for representative IRAK4 modulators from preclinical and clinical studies.

Table 1: In Vitro Potency of IRAK4 Modulators

| Compound | Modality | Assay | Cell Line/System | IC50 / DC50 | Reference |

| KT-474 | Degrader | IRAK4 Degradation | RAW 264.7 cells | DC50: 4.0 nM | |

| PF-06650833 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50: 2.7 nM | [14] |

| CA-4948 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50 < 50 nM | [10] |

| BMS-986126 | Inhibitor | IRAK4 Kinase Inhibition | Biochemical Assay | IC50: 5.3 nM | [10] |

Table 2: In Vivo Efficacy of IRAK4 Modulators in Autoimmune Models

| Compound | Model | Species | Key Findings | Reference |

| KT-474 | LPS-induced Cytokine Release | Mouse | Significant reduction in TNF-α and IL-6 | [6] |

| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | Protection from arthritis development | [14] |

| PF-06650833 | MRL/lpr and Pristane-induced Lupus | Mouse | Reduced circulating autoantibody levels | [14] |

| CA-4948 | Collagen-Induced Arthritis (CIA) | Mouse | Inhibition of arthritis severity | [15] |

| CA-4948 | LPS-induced Cytokine Release | Mouse | 72% reduction in TNF-α, 35% reduction in IL-6 | [6] |

Table 3: Clinical Pharmacodynamics of KT-474 (IRAK4 Degrader)

| Population | Dose | Effect | Reference |

| Healthy Volunteers | Single doses (600–1,600 mg) | ≥93% mean reduction in blood IRAK4 | [13] |

| Healthy Volunteers | 14 daily doses (50–200 mg) | ≥95% mean reduction in blood IRAK4 | [13] |

| Patients with HS or AD | 28 daily doses | Normalization of IRAK4 in skin lesions | [13] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of IRAK4 modulators. Below are representative protocols for key experiments.

Western Blotting for IRAK4 Degradation

This protocol is designed to assess the ability of a compound to induce the degradation of IRAK4 in a cellular context.

Materials:

-

Cell lines (e.g., THP-1, RAW 264.7)

-

Cell culture medium and supplements

-

Test compound (e.g., IRAK4 degrader) and vehicle (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG-132) as a control

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the test compound at various concentrations or vehicle for the desired duration (e.g., 24 hours). For mechanistic validation, a separate group of cells can be pre-treated with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding the degrader.[16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[17]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[17]

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-IRAK4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[17]

Cytokine Release Assay in Human PBMCs

This assay measures the effect of an IRAK4 modulator on the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Test compound and vehicle (DMSO)

-

Stimulants (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)

-

ELISA or multiplex immunoassay kits for cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[18]

-

Cell Plating and Pre-treatment: Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well. Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.[19]

-

Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.[19]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.[20]

In Vivo Murine Model of Systemic Lupus Erythematosus (MRL/lpr)

The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many characteristics with human SLE.[21][22]

Animals:

Procedure:

-

Acclimatization and Grouping: Acclimatize the mice for at least one week before the start of the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a specified frequency and duration (e.g., daily for 8-12 weeks).[23]

-

Monitoring of Disease Progression:

-

Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay. The development of proteinuria is a key indicator of kidney damage.[23]

-

Autoantibodies: Collect blood samples periodically to measure serum levels of anti-dsDNA antibodies by ELISA.[24]

-

Clinical Signs: Monitor for signs of disease such as skin lesions, lymphadenopathy, and splenomegaly.[23]

-

-

Terminal Endpoint Analysis: At the end of the study, sacrifice the mice and collect blood and tissues for further analysis.

-

Histopathology: Perform histological examination of the kidneys to assess glomerulonephritis.

-

Spleen and Lymph Node Weights: Measure the weights of the spleen and lymph nodes as an indicator of immune activation.[23]

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kymeratx.com [kymeratx.com]

- 6. curis.com [curis.com]

- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]

- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 15. EULAR Abstract Archive [scientific.sparx-ip.net]

- 16. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 21. 000485 - MRL-lpr Strain Details [jax.org]

- 22. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 23. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

CAY10734: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Potent and Selective S1P1 Receptor Agonist

This technical guide provides a comprehensive overview of CAY10734, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the S1P1 receptor and holds potential for therapeutic development in areas such as autoimmune diseases and organ transplantation. This document details its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid, is a small molecule modulator of S1P receptors. Its structure is characterized by a central 1,2,4-oxadiazole (B8745197) ring linking a phenyl group substituted with an isobutylphenyl moiety to another phenyl group which, in turn, is connected to an azetidine-3-carboxylic acid via a methyl bridge.

Molecular Structure:

A 2D representation of the this compound molecular structure can be generated from its SMILES string: CC(C)CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Physicochemical Properties:

While exhaustive experimental data for all physicochemical properties of this compound are not publicly available, key identifiers and some known properties are summarized in the table below. The compound is a crystalline solid.

| Property | Value |

| CAS Number | 635701-59-6 |

| Molecular Formula | C23H25N3O3 |

| Formula Weight | 391.5 g/mol |

| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml |

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding, this compound activates the S1P1 receptor, initiating a cascade of intracellular signaling events.

The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Activation by an agonist like this compound leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and phosphoinositide 3-kinase (PI3K), which activates the Akt signaling pathway. Furthermore, S1P1 activation can influence the Ras-ERK and Rho GTPase signaling pathways, thereby affecting cell survival, proliferation, and migration.

In Vitro and In Vivo Activity

This compound exhibits high potency and selectivity for the S1P1 receptor. Its inhibitory constants (IC50) against a panel of S1P receptors demonstrate its preferential binding to S1P1 and S1P5.

In Vitro Receptor Binding Affinity:

| Receptor | IC50 (nM) |

| S1P1 | 0.6 |

| S1P2 | >10,000 |

| S1P3 | 12,000 |

| S1P4 | 70 |

| S1P5 | 1 |

Data obtained from radioligand binding assays.

In Vivo Activity:

In animal models, administration of this compound leads to a dose-dependent reduction in peripheral blood lymphocytes, a hallmark of S1P1 receptor agonism. This effect is attributed to the sequestration of lymphocytes in secondary lymphoid organs.

| Animal Model | Maximal Response Dose | Effect |

| Mice | 10 mg/kg | Reduction of peripheral blood lymphocytes |

| Rats | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |

| Dogs | 0.5 mg/kg | Reduction of peripheral blood lymphocytes |

| Rat Skin Allograft | 5 mg/kg/day (in combination with Cyclosporin A) | Increased graft survival |

Experimental Protocols

The following are representative experimental protocols for the characterization of S1P1 receptor agonists like this compound.

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.

CAY10734: A Comprehensive Technical Guide for Researchers

An In-Depth Review of the Potent and Selective S1P₁ Receptor Agonist

This technical guide provides a detailed overview of CAY10734, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive chemical information, biochemical activity data, and detailed experimental methodologies.

Chemical Information

This compound, with a CAS number of 635701-59-6, is a small molecule modulator that acts as an agonist at the S1P₁ receptor.[1] Its systematic IUPAC name is 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 635701-59-6 |

| Molecular Formula | C₂₃H₂₅N₃O₃ |

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid |

| Appearance | Crystalline solid |

| Solubility | DMF: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.1 mg/ml; Ethanol: Partially soluble |

Synthesis and Purification:

While a specific, detailed synthesis protocol for this compound is not publicly available, compounds with a 1,2,4-oxadiazole (B8745197) core are often synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives. Purification of such derivatives typically involves techniques like column chromatography on silica (B1680970) gel or alumina, and recrystallization. Common solvents for chromatography include hexanes, ethyl acetate, and dichloromethane, sometimes with modifiers like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. Recrystallization solvent systems are chosen based on the compound's solubility at different temperatures and may include ethanol, isopropanol, or solvent pairs.

Stability and Storage:

Biochemical Activity

This compound is a potent and selective agonist of the S1P₁ receptor. Its primary mechanism of action involves binding to and activating the S1P₁ receptor, which plays a crucial role in lymphocyte trafficking.

Receptor Binding Affinity:

Radioligand binding assays have been used to determine the binding affinity of this compound for various S1P receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

| Receptor Subtype | IC₅₀ (nM) |

| S1P₁ | 0.6 |

| S1P₂ | >10,000 |

| S1P₃ | 12,000 |

| S1P₄ | 70 |

| S1P₅ | 1 |

These data demonstrate that this compound exhibits high affinity for the S1P₁ and S1P₅ receptors, with significantly lower affinity for S1P₂, S1P₃, and S1P₄. This selectivity profile makes it a valuable tool for studying the specific roles of the S1P₁ receptor.

In Vitro and In Vivo Activity:

The agonist activity of this compound at the S1P₁ receptor leads to the internalization of the receptor, which in turn reduces the egress of lymphocytes from lymphoid organs. This results in a dose-dependent reduction of peripheral blood lymphocyte counts.

In Vivo Efficacy:

Studies in animal models have demonstrated the in vivo efficacy of this compound. In mice, rats, and dogs, administration of this compound resulted in a significant reduction in the number of circulating lymphocytes. Furthermore, in a rat skin allograft model, this compound, in combination with cyclosporin (B1163) A, was shown to increase graft survival.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay (General Protocol):

This protocol describes a general method for determining the binding affinity of a compound to S1P receptors using a competitive binding assay with a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the S1P receptor subtype of interest.

-

Radiolabeled S1P ligand (e.g., [³²P]S1P).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

-

Glass fiber filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Lymphocyte Counting in Mice (General Protocol):

This protocol outlines a general procedure for assessing the effect of an S1P₁ receptor agonist on peripheral blood lymphocyte counts in mice.

-

Materials:

-

This compound.

-

Vehicle for administration (e.g., sterile PBS, DMSO/saline).

-

Mice (e.g., C57BL/6).

-

Anticoagulant (e.g., EDTA).

-

Red blood cell lysis buffer.

-

Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220).

-

Flow cytometer.

-

-

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

At various time points after administration, collect peripheral blood from the mice into tubes containing an anticoagulant.

-

Lyse the red blood cells using a lysis buffer.

-

Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.

-

Analyze the stained cells using a flow cytometer to determine the number of total lymphocytes and specific lymphocyte subsets.

-

Compare the lymphocyte counts in the this compound-treated group to the vehicle-treated control group.

-

Rat Skin Allograft Model (General Protocol):

This protocol provides a general framework for evaluating the immunosuppressive effects of a compound in a rat skin transplantation model.

-

Materials:

-

Donor and recipient rats of different strains (e.g., Brown Norway donors and Lewis recipients).

-

This compound.

-

Vehicle for administration.

-

Surgical instruments.

-

Sutures.

-

Bandages.

-

-

Procedure:

-

Anesthetize both the donor and recipient rats.

-

Excise a full-thickness piece of skin from the donor rat (e.g., from the back or tail).

-

Prepare a graft bed of the same size on the recipient rat (e.g., on the back).

-

Place the donor skin graft onto the recipient's graft bed and secure it with sutures.

-

Bandage the graft site to protect it.

-

Administer this compound or vehicle to the recipient rats daily, starting from the day of transplantation.

-

Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).

-

Record the day of complete graft rejection, defined as the day when more than 90% of the graft is necrotic.

-

Compare the graft survival times between the this compound-treated and vehicle-treated groups.

-

Signaling Pathways and Visualizations

Activation of the S1P₁ receptor by this compound initiates a cascade of intracellular signaling events. The S1P₁ receptor is primarily coupled to the Gαi family of G proteins.

Upon binding of this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and the small GTPase Rac. Activation of the PI3K/Akt pathway promotes cell survival and proliferation, while Rac activation leads to cytoskeletal rearrangements. The primary functional consequence of S1P₁ receptor agonism in the context of immunology is the inhibition of lymphocyte egress from lymph nodes.

Experimental Workflow for In Vivo Lymphocyte Sequestration Assay:

The following diagram illustrates a typical workflow for an in vivo experiment to assess the effect of this compound on lymphocyte counts.

Safety Information

As a selective S1P₁ receptor agonist, this compound is expected to share a similar safety profile with other molecules in this class. The most common adverse effects associated with S1P receptor modulators include transient bradycardia upon first dose, macular edema, and an increased risk of infections due to the reduction in circulating lymphocytes. Cases of skin cancer have also been linked to some S1P receptor modulators. It is crucial that this compound be handled by trained professionals in a laboratory setting. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling the compound, and appropriate personal protective equipment should be worn. This product is for research use only and is not intended for human or veterinary use.

References

CAY10734: A Technical Guide to a Potent and Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10734 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune modulation. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, key in-vitro and in-vivo data, and detailed experimental protocols. The information presented is intended to support further research and development of this and related compounds.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1P1-5) that mediate a wide range of cellular processes.[1] The S1P1 receptor subtype is of particular interest in drug discovery due to its essential role in regulating the egress of lymphocytes from secondary lymphoid organs.[2] Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their circulation to sites of inflammation. This mechanism of action has been clinically validated with the approval of S1P receptor modulators for the treatment of autoimmune diseases such as multiple sclerosis.

This compound, a member of the 3,5-diphenyl-1,2,4-oxadiazole (B189376) class of compounds, emerged from a focused discovery effort to identify potent and selective S1P1 agonists with an improved therapeutic profile.[3][4] This guide details the key characteristics and developmental context of this compound.

Discovery and Development

This compound was identified through a systematic exploration of the 3,5-diphenyl-1,2,4-oxadiazole scaffold.[3][5] The initial lead compound was discovered through high-throughput screening, and subsequent medicinal chemistry efforts focused on optimizing potency for the S1P1 receptor while minimizing activity at other S1P receptor subtypes, particularly S1P3, which has been associated with cardiovascular side effects like bradycardia.[3][5] this compound, also referred to as analogue 26 in the primary literature, demonstrated high potency and exceptional selectivity against S1P2 and S1P3 receptors.[4]

Mechanism of Action

This compound acts as a potent agonist at the S1P1 receptor.[6] Upon binding, it activates intracellular signaling cascades, leading to the internalization and degradation of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes, resulting in a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[6]

Signaling Pathway

The binding of an agonist like this compound to the S1P1 receptor, which is coupled to Gi, initiates a cascade of intracellular events. This includes the dissociation of the G protein subunits, leading to the activation of downstream effectors such as Akt and ERK, and the inhibition of adenylyl cyclase.[7][8]

Quantitative Data

The following tables summarize the key in-vitro and in-vivo data for this compound.

Table 1: In-Vitro Receptor Binding Affinity of this compound [6]

| Receptor | IC50 (nM) |

| S1P1 | 0.6 |

| S1P2 | >10,000 |

| S1P3 | 12,000 |

| S1P4 | 70 |

| S1P5 | 1 |

Table 2: In-Vivo Efficacy of this compound in Reducing Peripheral Blood Lymphocytes [6]

| Species | Maximal Response Dose (mg/kg) |

| Mouse | 10 |

| Rat | 0.5 |

| Dog | 0.5 |

Table 3: In-Vivo Efficacy of this compound in a Rat Skin Allograft Model [3][6]

| Treatment Group | Median Graft Survival (days) |

| Vehicle | 10-12 |

| Cyclosporin A (CsA) alone | 12 |

| This compound (5 mg/kg/day) + CsA | 22 |

Experimental Protocols

Radioligand Binding Assay for S1P Receptors

This protocol is a representative method for determining the binding affinity of compounds like this compound to S1P receptors.

Objective: To determine the IC50 value of this compound for S1P receptor subtypes.

Materials:

-

Cell membranes expressing the human S1P receptor of interest.

-

Radioligand (e.g., [³²P]S1P).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Rat Skin Allograft Model

This in-vivo model is used to assess the immunosuppressive efficacy of compounds like this compound.

Objective: To evaluate the ability of this compound to prolong the survival of skin allografts in rats.

Animals:

-

Male Lewis (LEW) rats (recipient).

-

Male Brown Norway (BN) rats (donor).

Materials:

-

This compound formulation for oral administration.

-

Cyclosporin A (CsA) for subcutaneous injection.

-

Surgical instruments.

-

Sutures.

-

Bandages.

Procedure:

-

Anesthetize a donor BN rat and harvest a full-thickness piece of skin from the dorsal thorax.

-

Prepare the graft by removing any underlying fat and fascia.

-

Anesthetize a recipient LEW rat and prepare a graft bed on the dorsal thorax by excising a piece of skin of the same size as the graft.

-

Place the donor skin graft onto the recipient bed and secure it with sutures.

-

Apply a protective dressing.

-

Administer this compound (e.g., 5 mg/kg/day, orally) and CsA (e.g., 10 mg/kg/day, subcutaneously) daily, starting on the day of transplantation.

-

Monitor the grafts daily for signs of rejection (e.g., inflammation, edema, necrosis).

-

The endpoint is defined as the day on which more than 90% of the graft is necrotic.

-

Record the graft survival time for each animal and calculate the median survival time for each treatment group.

Conclusion

This compound is a highly potent and selective S1P1 receptor agonist with demonstrated in-vivo efficacy in relevant models of immunosuppression. Its discovery and development highlight the potential for targeting the S1P1 receptor to achieve therapeutic immunomodulation with an improved selectivity profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding and application of this compound and related S1P1 agonists.

References

- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

CAY10734: A Technical Guide to a Potent and Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10734 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). Its principal mechanism of action involves the activation of the S1P1 signaling pathway, leading to the modulation of crucial cellular processes, most notably lymphocyte trafficking. This technical guide provides a comprehensive overview of the function of this compound, including its binding affinity, in vivo efficacy, the underlying signaling cascade, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound is a small molecule agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. The binding of this compound to S1P1 receptors on lymphocytes induces their sequestration in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes in the peripheral blood. This targeted immunomodulatory effect makes this compound and other S1P1 agonists valuable tools for research into autoimmune diseases and for the development of novel immunosuppressive therapies.

S1P1 Signaling Pathway

The activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. Key signaling events include the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK (mitogen-activated protein kinase) pathway, as well as the modulation of adenylyl cyclase activity. These pathways ultimately regulate cell survival, proliferation, migration, and, critically for lymphocytes, their egress from lymphoid tissues.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | IC50 (nM) |

| S1P1 | 0.6 |

| S1P2 | >10,000 |

| S1P3 | 12,000 |